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Benzamide, o-((cyanomethyl)amino)-

Cat. No.: B15180832
CAS No.: 88203-05-8
M. Wt: 175.19 g/mol
InChI Key: CXUDIIIEZHHTDL-UHFFFAOYSA-N
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Description

Contextualization of o-Aminobenzamide Scaffolds in Modern Organic Chemistry

The o-aminobenzamide core is a privileged scaffold in contemporary organic synthesis and medicinal chemistry. magtech.com.cnnih.gov These structures, containing an amino group and an amide group in an ortho relationship on a benzene (B151609) ring, serve as key intermediates in the preparation of a wide array of heterocyclic compounds and other complex molecular architectures. magtech.com.cn Their utility stems from the dual reactivity of the amino and amide functionalities, which can participate in various cyclization and condensation reactions.

In the realm of drug discovery, o-aminobenzamide derivatives have garnered significant attention for their therapeutic potential. nih.govnih.gov They are integral components in the design of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy. nih.gov The o-aminobenzamide group can act as a zinc-binding group (ZBG), crucial for the inhibitory activity of these molecules. nih.gov Furthermore, derivatives of this scaffold have been explored for the treatment of various other conditions, highlighting the broad applicability of this structural motif in medicinal chemistry. nih.gov

The Role and Significance of Cyanomethyl Functionality in Chemical Synthesis

The cyanomethyl group (-CH₂CN) is a versatile and valuable functional group in organic synthesis. Its presence introduces a reactive nitrile moiety and a methylene (B1212753) spacer, which can be exploited in numerous chemical transformations. The nitrile group can undergo a variety of reactions, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions to form heterocyclic rings.

The cyanomethyl group can also function as a "warhead" in covalent inhibitors, where the nitrile group reacts with nucleophilic residues, such as cysteine or serine, in the active site of an enzyme. nih.gov This reactivity has been harnessed in the development of inhibitors for various proteases. nih.gov Furthermore, the cyanomethyl group can be used as a protecting group in the synthesis of complex molecules.

IUPAC and Common Nomenclatural Considerations for the Compound

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-amino-N-(cyanomethyl)benzamide . This name clearly delineates the structural components: a benzamide (B126) parent structure with an amino group at the 2-position (ortho) and a cyanomethyl group substituting one of the hydrogens of the amide nitrogen.

Another common name for this compound is Benzamide, o-((cyanomethyl)amino)- . While less formal than the IUPAC name, it still accurately describes the ortho-relationship of the substituted amino group to the benzamide functionality. The CAS Registry Number for this compound is 234444-48-5 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B15180832 Benzamide, o-((cyanomethyl)amino)- CAS No. 88203-05-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88203-05-8

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-(cyanomethylamino)benzamide

InChI

InChI=1S/C9H9N3O/c10-5-6-12-8-4-2-1-3-7(8)9(11)13/h1-4,12H,6H2,(H2,11,13)

InChI Key

CXUDIIIEZHHTDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NCC#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes for Benzamide (B126), o-((cyanomethyl)amino)-

The direct synthesis of the target compound is most logically achieved through the functionalization of a readily accessible precursor, o-aminobenzamide.

The cornerstone of the synthesis is the formation of o-aminobenzamide. This intermediate can be prepared through various routes, often starting from o-aminobenzoic acid or its derivatives. magtech.com.cn A one-pot synthesis method offers an efficient pathway, starting from 2-amino-3-methylbenzoic acid, which is first converted to an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate. sioc-journal.cn Subsequent aminolysis of this intermediate with aqueous methylamine (B109427) yields 2-amino-N,3-dimethylbenzamide. sioc-journal.cn This approach is advantageous due to its simplified work-up, mild conditions, and high yields. sioc-journal.cn

Other notable methods for synthesizing the o-aminobenzamide scaffold include:

Reaction of isatoic anhydrides with amines. magtech.com.cn

Amidation of o-aminobenzoic acids or their corresponding acyl halides. magtech.com.cn

Approaches starting from quinazolinones or N-substituted anilines. magtech.com.cn

With the o-aminobenzamide precursor in hand, the next crucial step is the introduction of the cyanomethyl group (-CH₂CN) onto the ortho-amino substituent. This transformation, known as cyanomethylation, can be accomplished using several established protocols. A common method involves the N-alkylation of the primary amino group of o-aminobenzamide with a suitable cyanomethylating agent, such as chloroacetonitrile (B46850) or bromoacetonitrile.

This reaction is a type of C-H cyanoalkylation, a process of significant interest due to the utility of the cyano group in organic synthesis. magtech.com.cn The cyano group is a versatile functional group that can be readily converted into amines, amides, carboxylic acids, and other functionalities. magtech.com.cnrsc.orgnih.gov The direct C-H cyanomethylation using acetonitrile (B52724) itself represents an atom-economical approach, often proceeding through radical-based or transition-metal-catalyzed pathways. magtech.com.cn For the specific case of N-cyanomethylation of an aniline (B41778) derivative like o-aminobenzamide, a nucleophilic substitution reaction with a haloacetonitrile is a straightforward and predictable method.

General Precursor Chemistry for o-Aminobenzamides

The synthesis of the precursors themselves relies on fundamental organic reactions, including the formation of aminoacetonitrile (B1212223) derivatives and the creation of the amide bond.

Aminoacetonitrile (H₂NCH₂CN) and its derivatives are key intermediates in various chemical syntheses. nih.govwikipedia.org The industrial production of the parent compound involves the reaction of glycolonitrile (B6354644) with ammonia (B1221849). wikipedia.org

A classic and highly versatile laboratory method for synthesizing α-amino nitriles is the Strecker synthesis . aanda.org This reaction typically involves three components: an aldehyde (or ketone), ammonia, and hydrogen cyanide. The aldehyde reacts with ammonia to form an imine, which is then attacked by cyanide to yield the α-aminonitrile. aanda.org This method has been explored for its relevance in prebiotic chemistry and astrophysical conditions. aanda.org

Alternative methods for preparing specialized aminoacetonitrile derivatives have also been developed. For instance, 2-fluorinated methyl aminoacetonitriles can be prepared by treating a fluorinated methyl ketimine magnesium halide with hydrogen cyanide or an alkali metal cyanide. google.com

Table 1: Synthetic Pathways to Aminoacetonitrile Derivatives
MethodReactantsKey FeaturesReference
Industrial ProductionGlycolonitrile, AmmoniaDirect, large-scale synthesis. wikipedia.org
Strecker SynthesisAldehyde/Ketone, Ammonia, Cyanide Source (e.g., HCN)Versatile method for α-amino nitriles. aanda.org
From Fluorinated KetiminesFluorinated methyl ketimine magnesium halide, Cyanide SourceSynthesis of specific fluorinated derivatives. google.com

The formation of the benzamide functional group is a critical step in synthesizing the o-aminobenzamide precursor. Amide bonds are typically formed by the reaction of a carboxylic acid derivative with an amine. fishersci.it

The most common strategies include:

Acylation with Acyl Halides : The Schotten-Baumann reaction involves the acylation of an amine using an acyl chloride in the presence of a base. fishersci.it This is a robust and widely used method. Acyl chlorides are often prepared from the corresponding carboxylic acids using reagents like thionyl chloride or oxalyl chloride. fishersci.it

Acylation with Anhydrides : Acid anhydrides can also act as acylating agents for amines. While generally less reactive than acyl chlorides, they are effective for forming amides.

Direct Amidation with Coupling Reagents : Significant advancements, particularly from peptide chemistry, have led to a wide array of coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine. fishersci.it These reagents activate the carboxylic acid to form a highly reactive intermediate. Common examples include carbodiimides (DCC, EDCI) and uronium salts (HATU, HBTU).

Catalytic Direct Amidation : More recent methods employ catalysts, such as those based on boric acid derivatives, to promote the direct dehydrative amidation of carboxylic acids and amines under mild conditions. organic-chemistry.org

Table 2: Key Amidation Strategies for Benzamide Formation
StrategyActivating Agent/ReagentDescriptionReference
Schotten-Baumann ReactionAcyl ChlorideReaction of an amine with an acyl chloride in the presence of a base. fishersci.it
Anhydride AcylationAcid AnhydrideAcylation of an amine using an acid anhydride, typically less reactive than acyl chlorides.
Peptide CouplingDCC, EDCI, HATU, HBTU, etc.Use of a coupling reagent to activate a carboxylic acid for direct reaction with an amine. fishersci.it
Catalytic AmidationBoric acid derivatives, etc.Catalyst-driven direct formation of an amide from a carboxylic acid and an amine. organic-chemistry.org

Chemical Reactivity and Derivatization via Cyanomethyl Functionality

The cyanomethyl group in Benzamide, o-((cyanomethyl)amino)- is not merely a structural component but also a site of significant chemical reactivity. The nitrile (cyano) group is a valuable functional handle that can be transformed into a variety of other groups, allowing for extensive derivatization of the parent molecule. rsc.orgnih.gov

Key transformations of the cyano group include:

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the cyanomethyl group into a carboxymethyl group (-CH₂COOH).

Reduction : Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile into a primary amine, resulting in an ethylenediamine (B42938) moiety (-CH₂CH₂NH₂).

Addition of Grignard Reagents : Reaction with Grignard reagents followed by hydrolysis can produce ketones.

Cycloaddition : The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic structures in medicinal chemistry. rsc.org

This chemical versatility makes Benzamide, o-((cyanomethyl)amino)- a potentially valuable intermediate for synthesizing a diverse library of more complex molecules. magtech.com.cn

Table 3: Potential Derivatization Reactions of the Cyanomethyl Group
Reaction TypeReagentsResulting Functional GroupReference
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid (-COOH) rsc.orgnih.gov
ReductionH₂/Catalyst, LiAlH₄Primary Amine (-CH₂NH₂) rsc.orgnih.gov
Grignard Reaction1. RMgX; 2. H₂OKetone (-C(O)R) rsc.org
Tetrazole FormationNaN₃, NH₄ClTetrazole Ring rsc.org

[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile functional group within Benzamide, o-((cyanomethyl)amino)- is a prime candidate for [2+3] cycloaddition reactions, most notably with azide (B81097) reagents to form tetrazole rings. This transformation, a cornerstone of "click chemistry," provides a highly efficient route to 5-substituted tetrazoles, which are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. organic-chemistry.orggoogle.com

The reaction involves the 1,3-dipolar cycloaddition of an azide, such as sodium azide, to the carbon-nitrogen triple bond of the nitrile. nih.govnih.gov The resulting product would be 5-(((2-carbamoylphenyl)amino)methyl)-1H-tetrazole. This reaction is often catalyzed by metal salts, such as those of zinc, copper, or cobalt, to enhance the rate and regioselectivity of the cycloaddition. nih.gov The general conditions for such transformations typically involve heating the nitrile with an excess of sodium azide in a suitable solvent like DMF, often with the addition of a catalyst. nih.gov The formation of 5-aminotetrazole (B145819) derivatives from various nitriles is a well-documented process, highlighting the feasibility of this transformation. nih.govajol.info

Table 1: Representative [2+3] Cycloaddition for Tetrazole Formation

ReactantReagentProductConditions
Benzamide, o-((cyanomethyl)amino)-Sodium Azide (NaN₃)5-(((2-carbamoylphenyl)amino)methyl)-1H-tetrazoleMetal catalyst (e.g., ZnCl₂, Cu(I)), heat

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. For instance, Grignard reagents can add to the nitrile to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.com This provides a pathway to introduce new carbon-carbon bonds and further functionalize the molecule.

The secondary amine and the amide groups can participate in condensation reactions. A condensation reaction is a process where two molecules combine, usually with the loss of a small molecule like water. nih.gov For example, the secondary amine can react with aldehydes or ketones. The amide group itself can undergo condensation under specific conditions, although it is generally less reactive than the amine.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or converted to an amidine by reaction with amines, or to an amidoxime (B1450833) upon treatment with hydroxylamine. nih.govresearchgate.net These transformations open up further avenues for synthetic diversification.

Table 2: Examples of Nucleophilic Addition and Condensation Reactions

Functional GroupReagentResulting Functional Group/Product
NitrileGrignard Reagent (RMgX) followed by H₃O⁺Ketone
NitrileHydroxylamine (NH₂OH)Amidoxime
Secondary AmineAldehyde/KetoneImine/Enamine

Electrophilic Transformations of Cyanomethylene Group

The methylene (B1212753) group (CH₂) positioned between the secondary amine and the cyano group is activated by the electron-withdrawing nitrile. This allows for the deprotonation of this "cyanomethylene" group by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles.

A key transformation in this category is α-alkylation. Using a base such as potassium tert-butoxide, the cyanomethylene group can be deprotonated, and the resulting anion can be alkylated with alkyl halides. researchgate.net This reaction allows for the introduction of various alkyl or arylalkyl substituents at the α-position to the nitrile. Patents have described the alkylation of various acetonitriles under phase-transfer catalysis conditions, which could be applicable here. google.com This method provides a powerful tool for modifying the side chain of the parent molecule, leading to a wide range of derivatives. nih.gov

Formation of Fused Heterocyclic Systems

The strategic arrangement of functional groups in Benzamide, o-((cyanomethyl)amino)- makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These annulation reactions often proceed through intramolecular cyclizations, leading to complex polycyclic architectures.

Annulation Leading to Pyrazole-Based Architectures

The o-amino-N-(cyanomethyl) moiety is a key synthon for the construction of fused pyrazole (B372694) rings, particularly pyrazolo[1,5-a]quinazolines. These compounds are of interest due to their biological activities. nih.gov The synthesis can be envisioned through a reaction of Benzamide, o-((cyanomethyl)amino)- with a 1,3-dielectrophilic species.

For example, cyclocondensation with β-ketoesters or their enol ethers can lead to the formation of the pyrazolo[1,5-a]quinazolin-5-one core. The reaction likely proceeds via initial condensation of the secondary amine with one of the electrophilic centers, followed by intramolecular cyclization of the generated intermediate involving the cyanomethylene group and the second electrophilic center, and subsequent aromatization. The synthesis of various substituted pyrazolo[1,5-a]quinazolines from related precursors has been reported, supporting the feasibility of this approach. nih.govcu.edu.eg

Table 3: General Scheme for Pyrazolo[1,5-a]quinazoline Formation

Reactant 1Reactant 2 (1,3-Dielectrophile)Fused Product
Benzamide, o-((cyanomethyl)amino)-β-Ketoester (e.g., Ethyl acetoacetate)Substituted Pyrazolo[1,5-a]quinazolin-5-one
Benzamide, o-((cyanomethyl)amino)-EnaminoneSubstituted Pyrazolo[1,5-a]quinazoline

Integration into Thiazole (B1198619) and Thiadiazole Scaffolds

The incorporation of sulfur-containing heterocyclic rings like thiazole and thiadiazole can be achieved through several synthetic strategies starting from Benzamide, o-((cyanomethyl)amino)-. A common approach involves the conversion of the amide or nitrile functionality into a thioamide.

The amide group can be thionated using Lawesson's reagent to yield the corresponding thioamide. organic-chemistry.orgnih.gov This thioamide is a versatile intermediate. For instance, intramolecular cyclization of a properly functionalized thioamide can lead to a fused thiazole ring. Alternatively, the nitrile group could potentially be converted to a thioamide using reagents like phosphorus pentasulfide. caltech.edu

A plausible route to a fused thiazole system, such as a thiazolo[3,2-a]quinazolinone derivative, would involve the initial formation of a 2-thio-substituted quinazoline (B50416) intermediate from Benzamide, o-((cyanomethyl)amino)-, followed by reaction of the thio group with a suitable electrophile and subsequent cyclization. The synthesis of related thiazolo[5,4-f]quinazolin-9-ones has been achieved through cyclization of thiourea (B124793) precursors, a strategy that could be adapted here. nih.gov

Synthesis of Pyrimidine (B1678525) and Triazine Derivatives

The o-((cyanomethyl)amino)benzamide scaffold is also a valuable precursor for the synthesis of fused pyrimidine and triazine heterocycles. These ring systems are prevalent in many biologically active compounds.

The construction of a fused pyrimidine ring, leading to pyrimido[1,2-a]quinazoline derivatives, can be accomplished by reacting Benzamide, o-((cyanomethyl)amino)- with various 1,3-dicarbonyl compounds or their equivalents, such as β-ketoesters or malonic acid derivatives, under acidic or basic conditions. nih.govnih.gov The reaction involves a sequence of condensation and cyclization steps. For instance, reaction with a β-ketoester would likely involve initial formation of an enamine with the secondary amino group, followed by intramolecular cyclization of the amide nitrogen onto the ester carbonyl, and subsequent dehydration to yield the fused pyrimidone ring.

For the synthesis of fused triazine rings, such as 1,2,4-triazino[2,3-a]quinazoline derivatives, the starting material could be reacted with reagents that provide the requisite N-N-C or N-C-N fragment. One possible approach involves the reaction with hydrazonoyl halides or related compounds, which upon cyclization would furnish the triazine ring. The synthesis of related fused triazoles, such as 1,2,3-triazolo[1,5-a]quinazolines, has been reported and suggests the potential for similar annulation strategies to access triazine systems. nih.gov

Advanced Synthetic Protocols and Green Chemistry Applications

One promising approach involves the direct N-alkylation of 2-aminobenzamide (B116534) with a cyanomethylating agent, such as 2-bromoacetonitrile. Traditional methods for such alkylations often require harsh bases and organic solvents. However, recent advancements have focused on the use of milder bases and more environmentally benign solvent systems. For instance, the use of potassium carbonate as a base in a solvent like acetonitrile or even in a biphasic system with water can significantly improve the green profile of the synthesis. researchgate.net

Microwave-assisted synthesis represents another significant advancement. nih.govresearchgate.netnih.gov This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer byproducts. researchgate.net The application of microwave irradiation to the synthesis of N-substituted 2-aminobenzamides has been shown to be an effective and environmentally friendly alternative to conventional heating methods. nih.govnih.gov

Furthermore, one-pot synthetic strategies are being explored to streamline the synthesis of related structures. nih.govpleiades.onlineorientjchem.org These methods, which combine multiple reaction steps into a single operation without the isolation of intermediates, reduce solvent usage, energy consumption, and waste generation. A one-pot synthesis of N-substituted 2-aminobenzimidazoles, for example, has been developed using visible light-mediated cyclodesulfurization in an aqueous medium, highlighting a photocatalyst-free and environmentally friendly approach. nih.gov While not directly applied to Benzamide, o-((cyanomethyl)amino)- yet, these protocols offer a blueprint for future green synthetic designs.

The principles of green chemistry are increasingly being applied to the synthesis of benzamide derivatives. primescholars.commdpi.comnih.govrsc.org Key metrics such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI) are used to evaluate the environmental footprint of a synthetic route. nih.govmdpi.com The ideal synthesis would have a high atom economy, a low E-factor, and a low PMI, indicating that a large proportion of the reactants are incorporated into the final product and minimal waste is generated.

The selection of solvents is a critical aspect of green chemistry. mdpi.com The use of greener solvents like water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is encouraged over hazardous solvents like chlorinated hydrocarbons or dimethylformamide (DMF). mdpi.comrsc.org Research into solvent-free reaction conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts, is also a key area of development. nih.govresearchgate.net

The following table summarizes some advanced synthetic approaches that could be adapted for the synthesis of Benzamide, o-((cyanomethyl)amino)- with a focus on green chemistry aspects.

Synthetic ApproachKey FeaturesPotential Green Advantages
Microwave-Assisted N-Alkylation Rapid heating, shorter reaction times.Reduced energy consumption, higher yields, fewer side reactions.
One-Pot Synthesis Multiple steps in a single reactor.Reduced solvent usage, less waste, improved efficiency.
Catalytic N-Cyanomethylation Use of a catalyst to facilitate the reaction.Lower activation energy, milder reaction conditions, potential for catalyst recycling.
Aqueous Biphasic Catalysis Use of water as a solvent with a phase-transfer catalyst.Reduced use of volatile organic compounds, easier product separation.

While specific, detailed research findings on the large-scale green synthesis of Benzamide, o-((cyanomethyl)amino)- are not yet widely published, the ongoing advancements in the synthesis of related benzamides and other heterocyclic compounds provide a strong foundation for the development of such protocols. The focus on catalytic methods, alternative energy sources like microwaves, and the application of green chemistry principles will undoubtedly shape the future of the synthesis of this and other valuable chemical compounds.

Reaction Mechanisms and Mechanistic Insights

Elucidation of Reaction Pathways for Benzamide (B126), o-((cyanomethyl)amino)- Synthesis

The synthesis of "Benzamide, o-((cyanomethyl)amino)-" can be conceptually approached through the reaction of an ortho-amino substituted benzamide with a cyanomethylating agent. A plausible and direct pathway involves the nucleophilic substitution reaction between 2-aminobenzamide (B116534) and chloroacetonitrile (B46850).

An alternative, though less direct, route could involve the initial synthesis of 2-aminobenzonitrile, followed by its reduction to 2-(aminomethyl)benzonitrile (B1289245) and subsequent acylation. However, the direct alkylation of 2-aminobenzamide is a more atom-economical approach. The synthesis of o-aminobenzamide itself can be achieved through various methods, including the Hofmann rearrangement of phthalamide (B166641) or the reduction of 2-nitrobenzamide. magtech.com.cn The dehydration of 2-aminobenzamide can also lead to 2-aminobenzonitrile, a versatile precursor for various heterocyclic compounds. researchmap.jp

Further mechanistic studies, potentially employing computational methods and isotopic labeling, would be invaluable in definitively elucidating the reaction pathway and identifying any potential side reactions or alternative mechanistic routes.

Characterization of Key Intermediates and Transition States

The detailed characterization of intermediates and transition states is crucial for a complete mechanistic picture. In the proposed synthesis of "Benzamide, o-((cyanomethyl)amino)-" from 2-aminobenzamide and chloroacetonitrile, the key intermediate is the initially formed ammonium (B1175870) salt. This species is transient and would likely be characterized spectroscopically under specialized conditions, such as low-temperature NMR.

The transition state for the nucleophilic attack would involve the partial formation of the new nitrogen-carbon bond and partial breaking of the carbon-chlorine bond. Computational chemistry, specifically density functional theory (DFT) calculations, could provide valuable insights into the geometry and energy of this transition state. Such calculations have been successfully employed to investigate the mechanisms of related reactions, such as the amide hydrolysis of N-(o-carboxybenzoyl)-L-amino acids, where the transition states involving water molecules as both catalyst and reactant were modeled.

In the context of potential intramolecular cyclization reactions of "Benzamide, o-((cyanomethyl)amino)-", which could lead to quinazoline (B50416) derivatives, the characterization of cyclic intermediates becomes paramount. For instance, the intramolecular cyclization of N-Boc-protected amino acid derivatives has been studied, revealing the importance of the orientation of protecting groups in determining the stereochemical outcome. digitellinc.com Similar studies on "Benzamide, o-((cyanomethyl)amino)-" would shed light on the intermediates and transition states governing its cyclization behavior.

Catalytic Mechanisms in Compound Transformations

Catalysis offers powerful tools to enhance the efficiency, selectivity, and scope of reactions involving "Benzamide, o-((cyanomethyl)amino)-" and its precursors. This section explores acid-catalyzed, base-promoted, and metal-catalyzed transformations.

Acid catalysis can play a significant role in transformations involving benzamides. For instance, the acid-catalyzed cyclization of o-aminobenzamide with α-oxodithioesters has been reported to yield quinazolinones and 1,3-benzothiazinones regioselectively. researchgate.net In a similar vein, acid-mediated [4+2] annulation reactions of N-benzyl cyanamides with 2-amino aryl ketones have been developed for the synthesis of 2-aminoquinazoline (B112073) derivatives. mdpi.com

For "Benzamide, o-((cyanomethyl)amino)-", acid catalysis could potentially promote its intramolecular cyclization. Protonation of the amide carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanomethylamino nitrogen. This would facilitate the formation of a six-membered ring, leading to a dihydroquinazolinone derivative. The subsequent dehydration, also acid-catalyzed, would yield the aromatic quinazolinone. The mechanism would likely proceed through a series of proton transfer steps, cyclization, and elimination of water.

Catalyst System Reactants Product Reference
Acid Catalysto-Aminobenzamide, α-OxodithioestersQuinazolinones and 1,3-Benzothiazinones researchgate.net
Hydrochloric AcidN-Benzyl Cyanamides, 2-Amino Aryl Ketones2-Aminoquinazoline Derivatives mdpi.com

Table 1: Examples of Acid-Catalyzed Reactions of Benzamide Derivatives

Base-promoted reactions are also crucial in the chemistry of benzamides and related compounds. Base-promoted cyclization of o-isothiocyanato arylacetylenes with aroylacetonitriles provides a route to benzo[d] acs.orgnih.govthiazines. rsc.org Furthermore, a base-promoted [3+3] cyclization of cyclopropenones with amides has been developed for the synthesis of 6H-1,3-oxazin-6-ones. rsc.org

In the context of "Benzamide, o-((cyanomethyl)amino)-", a base could facilitate its intramolecular cyclization by deprotonating the amide nitrogen or the nitrogen of the cyanomethylamino group. Deprotonation of the amide nitrogen would generate a more nucleophilic species that could attack the nitrile carbon of the cyanomethyl group. Alternatively, deprotonation of the secondary amine could initiate a different cyclization pathway. The choice of base and reaction conditions would likely determine the regioselectivity of the cyclization. For example, the use of potassium hexamethyldisilazide (KHMDS) versus lithium tetramethylpiperidide (LiTMP) has been shown to lead to different stereochemical outcomes in the intramolecular cyclization of N-Boc-protected amino acid derivatives. digitellinc.com

Base Reactants Product Type Reference
N/Ao-Isothiocyanato arylacetylenes, AroylacetonitrilesBenzo[d] acs.orgnih.govthiazines rsc.org
N/ACyclopropenones, Amides6H-1,3-Oxazin-6-ones rsc.org
KHMDS/LiTMPN-Boc-protected amino acid derivativesCyclic amino acid derivatives digitellinc.com

Table 2: Examples of Base-Promoted Reactions of Amides and Related Compounds

Transition metal catalysis provides a versatile platform for the functionalization of benzamides. Rhodium(III)-catalyzed C-H activation and annulation reactions of benzamides with alkynes have been extensively studied for the synthesis of isoquinolones and other heterocyclic systems. nih.govnih.gov The mechanism of these reactions typically involves the formation of a rhodacycle intermediate through C-H activation directed by the amide group. nih.govnih.gov Migratory insertion of an alkyne into the rhodium-carbon bond is a key step in these catalytic cycles. nih.govnih.gov

While direct examples involving "Benzamide, o-((cyanomethyl)amino)-" are not prevalent, it is plausible that this compound could undergo Rh(III)-catalyzed C-H activation at the ortho-position of the benzoyl group, followed by annulation with a suitable coupling partner.

Electrochemical methods, such as iodide-mediated electrolysis, have been employed for the synthesis of o-ureidobenzonitrile derivatives from 2-aminobenzamides and isothiocyanates. rsc.org This approach offers a greener alternative to traditional methods that use stoichiometric oxidants. rsc.org Copper-catalyzed reactions are also prominent, for instance, in the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles, where a copper Lewis acid catalyzes the nucleophilic addition followed by an intramolecular SNAr reaction. organic-chemistry.orgacs.org

Catalyst/Mediator Reactants Product Type Reference
Rhodium(III)Benzamides, AlkynesIsoquinolones nih.govnih.gov
Iodide (electrochemical)2-Aminobenzamides, Isothiocyanateso-Ureidobenzonitriles rsc.org
Copper2-Halobenzamides, NitrilesQuinazolin-4(3H)-ones organic-chemistry.orgacs.org

Table 3: Examples of Metal-Catalyzed and Mediated Reactions of Benzamides

Studies on Chemo-, Regio-, and Stereoselectivity

The selective transformation of a multifunctional molecule like "Benzamide, o-((cyanomethyl)amino)-" is a significant challenge. The presence of multiple reactive sites—the amide group, the secondary amine, the nitrile group, and the aromatic ring—necessitates careful control of reaction conditions to achieve the desired chemo-, regio-, and stereoselectivity.

Chemoselectivity: In reactions involving "Benzamide, o-((cyanomethyl)amino)-", the relative reactivity of the different functional groups will dictate the outcome. For example, in a reaction with an electrophile, attack could occur at the amide oxygen, the amide nitrogen, the secondary amine nitrogen, or the nitrile nitrogen. The choice of catalyst and reaction conditions can be used to direct the reaction to a specific site.

Regioselectivity: In cyclization reactions, regioselectivity becomes a key issue. Intramolecular cyclization of "Benzamide, o-((cyanomethyl)amino)-" could potentially lead to different ring systems depending on which atoms are involved in bond formation. For instance, attack of the amide nitrogen onto the nitrile carbon would lead to a different product than attack of the secondary amine nitrogen onto the amide carbonyl carbon. The synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles demonstrates high regioselectivity. organic-chemistry.orgacs.org

Stereoselectivity: If the cyanomethyl group is substituted, a stereocenter is created, and the control of stereoselectivity in subsequent reactions becomes important. Studies on the enantiodivergent intramolecular cyclization of amino acid derivatives have shown that the choice of base can control the stereochemical outcome, leading to either retention or inversion of configuration. digitellinc.com Similar principles could be applied to control the stereochemistry of reactions involving chiral derivatives of "Benzamide, o-((cyanomethyl)amino)-".

Further research focusing specifically on the reactivity of "Benzamide, o-((cyanomethyl)amino)-" is required to fully understand and control the selectivity of its transformations.

Structure Activity Relationships Sar and Molecular Design

Methodologies for Investigating SAR in Benzamide (B126) Analogs

The investigation of SAR for benzamide analogs employs a variety of computational and experimental techniques to elucidate how structural modifications influence the chemical and biological properties of these compounds.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are instrumental in understanding the relationship between the three-dimensional properties of molecules and their activities. nih.gov These models can predict the activity of novel compounds and guide the design of more potent analogs by analyzing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov For benzamide derivatives, docking studies have been crucial in identifying key interactions with target proteins, such as hydrogen bonding and hydrophobic interactions, which are essential for their biological activity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, helping to understand the stability of interactions and the conformational changes that may occur upon binding. nih.gov

Experimental Techniques:

Synthesis and Biological Evaluation: The core of SAR studies involves the synthesis of a series of analogs with systematic structural modifications, followed by in vitro and/or in vivo biological assays to determine their activity. nih.govnih.gov

X-ray Crystallography: This technique provides high-resolution structural information of ligands bound to their biological targets, offering a detailed view of the binding mode and key interactions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure and conformation of molecules in solution, which is crucial for understanding how they interact with their biological targets. nih.gov

Influence of Substituent Effects on Reactivity and Molecular Properties

The reactivity and molecular properties of "Benzamide, o-((cyanomethyl)amino)-" are significantly influenced by its constituent parts: the substituted aromatic ring, the amide linkage, and the cyanomethyl amino group.

Directing Effects: The ortho-amino group (in this case, the o-((cyanomethyl)amino)- group) is generally an activating, ortho-, para-director in electrophilic aromatic substitution reactions. youtube.comyoutube.com This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to reaction with electrophiles at these positions.

Electronic Effects: Electron-donating groups (EDGs) on the ring can increase the nucleophilicity of the amide nitrogen and the aromatic ring itself. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and can influence the acidity of the amide proton. libretexts.org For instance, studies on other benzamide derivatives have shown that the presence of electron-withdrawing groups like nitro (NO2) can significantly impact the electronic distribution and subsequent reactivity. libretexts.org

Steric Effects: Bulky substituents on the aromatic ring, particularly at the ortho position, can induce steric hindrance that affects the planarity of the molecule and its ability to interact with biological targets. nih.gov This can influence the conformation of the amide group relative to the ring, which is a critical factor for biological activity in many benzamide-containing drugs. nih.gov

The following table illustrates the general directing effects of common substituents on a benzene (B151609) ring:

SubstituentDirecting EffectActivating/Deactivating
-NH2, -NHR, -NR2Ortho, ParaStrongly Activating
-OH, -OROrtho, ParaStrongly Activating
-AlkylOrtho, ParaWeakly Activating
-Halogens (F, Cl, Br, I)Ortho, ParaDeactivating
-NO2MetaStrongly Deactivating
-CNMetaStrongly Deactivating
-C(=O)RMetaModerately Deactivating

Modifications to the amide group and the N-linked cyanomethyl moiety can profoundly impact the molecule's properties.

Amide Bond Conformation: The amide bond can exist in cis or trans conformations, with the trans conformation generally being more stable. The planarity of the amide group and its orientation relative to the aromatic ring are crucial for interaction with biological targets. nih.gov Intramolecular hydrogen bonding between the amide proton and an ortho substituent can lock the conformation and enhance binding affinity. nih.gov

N-Substitution: The cyanomethyl group (-CH2CN) attached to the ortho-amino substituent is a key feature. The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. Modifications to this group, such as altering the length of the alkyl chain or replacing the cyano group with other functional groups, would be expected to significantly alter the electronic properties and potential hydrogen bonding interactions of the entire molecule.

Hydrogen Bonding: The amide N-H group and the nitrogen of the cyano group can act as hydrogen bond donors and acceptors, respectively. These interactions are often critical for the specific recognition of the molecule by a biological target.

Conformational Analysis and its Implications for Chemical Reactivity

The three-dimensional shape, or conformation, of "Benzamide, o-((cyanomethyl)amino)-" is a key determinant of its chemical reactivity and ability to interact with other molecules.

Intramolecular Hydrogen Bonding: A significant conformational feature in ortho-substituted benzamides is the potential for intramolecular hydrogen bonding. In the case of "Benzamide, o-((cyanomethyl)amino)-", a hydrogen bond could potentially form between the amide N-H and the nitrogen of the ortho-amino group, or even the cyano nitrogen, leading to a more rigid, planar structure. Studies on related 2-methoxybenzamides have shown that an intramolecular hydrogen bond between the amide N-H and the methoxy (B1213986) oxygen leads to a stable six-membered pseudoring, which significantly impacts the molecule's properties. nih.gov

Impact on Reactivity: A more planar conformation allows for better orbital overlap and electronic communication between the aromatic ring and the amide group, which can influence the reactivity of both moieties. A rigid conformation can also pre-organize the molecule for binding to a specific biological target, reducing the entropic penalty of binding and potentially increasing affinity.

Principles for Rational Molecular Design of Novel Benzamide Scaffolds

The rational design of novel benzamide scaffolds is guided by an understanding of the SAR of existing compounds and the structure of the biological target. researchgate.net

Scaffold Hopping: This strategy involves replacing the core benzamide scaffold with other chemical structures (bioisosteres) that maintain the key pharmacophoric features required for biological activity. nih.gov This can lead to the discovery of novel chemical series with improved properties.

Structure-Based Design: When the 3D structure of the target protein is known, ligands can be designed to fit precisely into the binding site, making specific interactions with key amino acid residues. researchgate.netnih.gov This approach can lead to highly potent and selective compounds.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them together to create a more potent lead compound.

The following table outlines key considerations in the rational design of benzamide-based molecules:

Design PrincipleObjectiveExample Application
Bioisosteric Replacement Improve potency, selectivity, or pharmacokinetic properties.Replacing a carboxylic acid with a tetrazole to improve metabolic stability.
Conformational Constraint Increase affinity and selectivity by reducing the entropic penalty of binding.Introducing a ring system to lock the conformation of a flexible side chain.
Introduction of H-bond Donors/Acceptors Enhance binding affinity through specific interactions with the target.Adding a hydroxyl or amino group to form a key hydrogen bond with the protein.
Modulation of Lipophilicity Optimize absorption, distribution, metabolism, and excretion (ADME) properties.Adding or removing lipophilic groups to achieve the desired logP value.

Structure-Based Ligand Design (Generalized Chemical Ligands)

Structure-based ligand design is a powerful strategy for developing novel ligands when the three-dimensional structure of the target macromolecule (e.g., an enzyme or receptor) is available. harvard.edu

Active Site Analysis: The process begins with a detailed analysis of the target's binding site to identify key features such as hydrophobic pockets, hydrogen bond donors and acceptors, and charged residues.

Pharmacophore Modeling: A pharmacophore model is developed that defines the essential 3D arrangement of functional groups required for binding. For a benzamide scaffold, this might include an aromatic ring, a hydrogen bond donor (amide N-H), and a hydrogen bond acceptor (carbonyl oxygen).

De Novo Design: Computational algorithms can be used to design novel molecules from scratch that fit the pharmacophore model and the shape of the binding site.

Virtual Screening: Large libraries of virtual compounds can be computationally screened to identify those that are predicted to bind to the target. Hits from virtual screening can then be synthesized and tested experimentally.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Benzamide (B126), o-((cyanomethyl)amino)-, both ¹H and ¹³C NMR would be crucial.

The ¹H NMR spectrum would reveal the number of different types of protons and their electronic environments. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, generally between δ 6.5 and 8.0 ppm. The specific splitting patterns (doublet, triplet, doublet of doublets) would depend on the coupling between adjacent protons and would be key to confirming the ortho-substitution pattern.

The protons of the cyanomethyl group (-CH₂CN) would likely resonate as a singlet, given the absence of adjacent protons, in the range of δ 3.5-4.5 ppm. The chemical shift is influenced by the electron-withdrawing nature of the adjacent cyano group and the amino nitrogen. The amine proton (NH) would likely appear as a broad singlet, and its chemical shift would be highly dependent on solvent and concentration, but could be expected in a broad range from δ 4.0 to 6.0 ppm. The two amide protons (-CONH₂) would also present as distinct, broad signals, potentially in the range of δ 7.0-8.5 ppm, due to restricted rotation around the C-N bond. inflibnet.ac.in

Table 1: Predicted ¹H NMR Chemical Shifts for Benzamide, o-((cyanomethyl)amino)-

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (4H)6.5 - 8.0Multiplet
-CH₂CN (2H)3.5 - 4.5Singlet
-NH- (1H)4.0 - 6.0Broad Singlet
-CONH₂ (2H)7.0 - 8.5Broad Singlets

Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. The carbonyl carbon of the amide group is typically found in the most downfield region of the spectrum, around δ 165-175 ppm. The aromatic carbons would generate a series of signals between δ 110 and 150 ppm. The carbon attached to the amino group would be shifted further downfield compared to the other aromatic carbons.

The carbon of the cyano group (-C≡N) would be expected in the range of δ 115-125 ppm. The methylene (B1212753) carbon (-CH₂CN) would likely appear around δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzamide, o-((cyanomethyl)amino)-

Carbon Type Predicted Chemical Shift (ppm)
C=O (Amide)165 - 175
Aromatic C-NH140 - 150
Aromatic C-H115 - 135
Aromatic C-C=O130 - 140
-C≡N115 - 125
-CH₂CN40 - 50

Note: These are predicted values and are subject to experimental verification.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would establish the connectivity between adjacent protons, which is particularly useful for assigning the protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for the definitive assignment of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For Benzamide, o-((cyanomethyl)amino)-, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amide (-CONH₂) would appear as two distinct bands in the region of 3400-3200 cm⁻¹. The secondary amine (N-H) stretch would also be in this region, likely as a single, sharper band.

The C=O stretching vibration of the amide group is a strong and characteristic absorption, expected to appear around 1650-1680 cm⁻¹. The C≡N stretch of the nitrile group would be observed as a medium intensity band in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-H stretches of the methylene group would be just below 3000 cm⁻¹. Bending vibrations for the N-H groups would also be present in the 1650-1550 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for Benzamide, o-((cyanomethyl)amino)-

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Amide & AmineN-H Stretch3400 - 3200Medium-Strong
Aromatic & AlkylC-H Stretch3100 - 2850Medium-Weak
NitrileC≡N Stretch2260 - 2220Medium
AmideC=O Stretch1680 - 1650Strong
Amine/AmideN-H Bend1650 - 1550Medium
Aromatic RingC=C Stretch1600 - 1450Medium

Note: Predicted frequencies are based on typical ranges for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Benzamide, o-((cyanomethyl)amino)-, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of the cyanomethyl group (-CH₂CN) or the amide group (-CONH₂) would likely be observed as prominent fragment ions in the mass spectrum. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS)

For Benzamide, o-((cyanomethyl)amino)-, with a molecular formula of C9H9N3O, the theoretical exact mass would be calculated. An experimental HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition. However, specific experimental HRMS data for this compound is not currently available in published literature.

Fragmentation Pattern Elucidation

In conjunction with HRMS, tandem mass spectrometry (MS/MS) experiments would be performed to elucidate the fragmentation pattern of Benzamide, o-((cyanomethyl)amino)-. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be inferred. This process helps to distinguish it from structural isomers. Detailed studies on the specific fragmentation pathways of Benzamide, o-((cyanomethyl)amino)- have not been publicly reported.

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials, offering insights into molecular geometry, packing, and intermolecular interactions.

Single Crystal X-ray Crystallography for Structural Elucidation

To definitively establish the three-dimensional structure of Benzamide, o-((cyanomethyl)amino)-, single crystals suitable for X-ray diffraction would need to be grown. The analysis of the diffraction pattern would yield precise atomic coordinates, bond lengths, bond angles, and details of any intermolecular hydrogen bonding. As of now, the crystal structure of Benzamide, o-((cyanomethyl)amino)- has not been deposited in crystallographic databases.

Powder X-ray Diffraction for Polymorphic Analysis

Powder X-ray Diffraction (PXRD) is a key method for analyzing the bulk crystalline properties of a material and identifying different polymorphic forms. Each polymorph would exhibit a unique diffraction pattern. An investigation into the potential polymorphism of Benzamide, o-((cyanomethyl)amino)- using PXRD has not been documented in scientific literature.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample.

The theoretical elemental composition of Benzamide, o-((cyanomethyl)amino)- (C9H9N3O) is approximately:

Carbon (C): 61.71%

Hydrogen (H): 5.18%

Nitrogen (N): 23.99%

Experimental CHN analysis would be expected to yield results within a narrow margin of these theoretical values (typically ±0.4%) to verify the purity and elemental composition of a synthesized sample. Publicly accessible experimental elemental analysis data for this specific compound is not available.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For benzamide (B126) derivatives, DFT calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. scilit.netdntb.gov.uanih.govnih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

A hypothetical DFT study on Benzamide, o-((cyanomethyl)amino)- would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). The results would provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Benzamide, o-((cyanomethyl)amino)-

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Note: The values in this table are illustrative and based on typical ranges observed for similar benzamide derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netmdpi.comresearchgate.net

For Benzamide, o-((cyanomethyl)amino)-, the MEP map would be expected to show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making these sites susceptible to interactions with electrophiles. Conversely, the hydrogen atoms of the amino and amide groups would exhibit positive potential, indicating their potential involvement in hydrogen bonding.

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and interactions of molecules.

The presence of rotatable bonds in Benzamide, o-((cyanomethyl)amino)- allows for multiple conformations. Computational conformational analysis is employed to identify the low-energy conformers and understand the flexibility of the molecule. nih.govnih.govmanchester.ac.ukuq.edu.ausemanticscholar.org This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Techniques such as systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scialert.netwalshmedicalmedia.commdpi.comresearchgate.net In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to a protein target. nih.govqub.ac.uk

While no specific targets for Benzamide, o-((cyanomethyl)amino)- are established, molecular docking studies could be hypothetically performed against various enzymes or receptors where benzamide derivatives have shown activity. Such studies would provide insights into potential protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, and could help in identifying potential biological targets for this compound.

Table 2: Illustrative Molecular Docking Results for Benzamide, o-((cyanomethyl)amino)- with a Hypothetical Kinase Target

ParameterResultInterpretation
Binding Affinity-8.5 kcal/molStrong predicted binding to the target
Hydrogen BondsAmide NH with Asp145; Carbonyl O with Lys72Key interactions stabilizing the complex
Hydrophobic InteractionsPhenyl ring with Leu120, Val88Contribution to binding affinity

Note: The data in this table is for illustrative purposes and represents a hypothetical docking scenario.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. ijpsr.comnih.govjbclinpharm.orgyoutube.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity or property. nih.govqub.ac.ukresearchgate.netutq.edu.iqnih.gov

For a series of analogs of Benzamide, o-((cyanomethyl)amino)-, a QSAR study could be conducted to understand the structural requirements for a particular biological activity. Similarly, a QSPR model could be developed to predict properties like solubility or melting point. These models can be valuable for guiding the design of new compounds with improved properties.

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Benzamide Analogs

Descriptor TypeExamplesInformation Provided
ElectronicDipole moment, HOMO/LUMO energiesCharge distribution and reactivity
StericMolecular volume, surface areaSize and shape of the molecule
HydrophobicLogPLipophilicity and membrane permeability
TopologicalConnectivity indicesAtomic arrangement and branching

Calculation and Correlation of Molecular Descriptors

The calculation of molecular descriptors for o-((cyanomethyl)amino)benzamide is crucial for understanding its physicochemical properties and predicting its behavior in various chemical environments. These descriptors are typically derived from the optimized molecular geometry, which can be obtained using methods like Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-31G(d,p). indexcopernicus.com For a related isomer, N-(cyanomethyl)benzamide, the crystal structure reveals a twisted conformation between the amide group and the benzene (B151609) ring, which is a common feature in such molecules and would be a key consideration in the computational model of the ortho-substituted isomer. nih.gov

Quantum chemical calculations can provide a wealth of information. nih.gov Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net Other important descriptors that can be calculated include the Mulliken atomic charges, which describe the electron distribution across the molecule, and the Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular bonding and charge transfer interactions. indexcopernicus.com

Below is a table of hypothetical, yet representative, molecular descriptors for o-((cyanomethyl)amino)benzamide, as would be calculated using DFT methods.

Molecular DescriptorCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eVReflects the molecule's chemical stability and reactivity.
Dipole Moment 3.5 DQuantifies the overall polarity of the molecule.
Mulliken Charge on Carbonyl Carbon +0.45 eIndicates a site susceptible to nucleophilic attack.
Mulliken Charge on Amino Nitrogen -0.38 eSuggests a potential site for electrophilic attack or protonation.

These descriptors can be correlated with experimental properties. For instance, the calculated dipole moment can be related to the molecule's solubility in polar solvents, and the HOMO-LUMO gap can be correlated with its electronic absorption spectra and reactivity in chemical reactions.

Reaction Pathway and Transition State Analysis through Computation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the detailed exploration of potential energy surfaces and the characterization of transient species like transition states. nih.gov For a molecule like o-((cyanomethyl)amino)benzamide, computational studies can elucidate the mechanisms of its synthesis or subsequent reactions.

A typical approach involves using DFT methods, such as M06-2X with a def2-SVP basis set, to model the reaction pathway. researchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products. Transition states are saddle points on the potential energy surface and are characterized by having exactly one imaginary frequency in their vibrational analysis. researchgate.net

For example, the synthesis of o-((cyanomethyl)amino)benzamide could involve the reaction of 2-aminobenzamide (B116534) with a cyanomethylating agent. Computational analysis could be used to compare different possible reaction pathways, such as direct N-alkylation versus a more complex mechanism involving intermediates. rsc.org The activation energy for each step can be calculated as the energy difference between the transition state and the preceding reactant or intermediate. The reaction pathway with the lowest activation energy barrier is generally the most favored. nih.gov

A hypothetical reaction pathway for the intramolecular cyclization of o-((cyanomethyl)amino)benzamide to form a heterocyclic compound could be investigated. The table below outlines the calculated relative energies for the species involved in such a hypothetical reaction.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant o-((Cyanomethyl)amino)benzamide0.0
Transition State 1 (TS1) Formation of the five-membered ring+25.5
Intermediate Cyclized intermediate-5.2
Transition State 2 (TS2) Tautomerization to the final product+15.8
Product Aromatic heterocyclic product-12.7

Derivatives and Analogs for Organic Synthesis

Benzamide (B126), o-((cyanomethyl)amino)- as a Versatile Synthetic Building Block

The utility of Benzamide, o-((cyanomethyl)amino)- as a synthetic intermediate stems from the presence of several functional groups that can be selectively targeted. The primary amide can undergo various transformations, including hydrolysis, reduction, and condensation reactions. The secondary amine in the o-((cyanomethyl)amino) substituent provides a nucleophilic center for alkylation, acylation, and cyclization reactions. Furthermore, the cyano group is a valuable precursor for the synthesis of other nitrogen-containing heterocycles, such as tetrazoles.

The strategic placement of the amino and amide groups ortho to each other on the benzene (B151609) ring also facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This inherent reactivity makes Benzamide, o-((cyanomethyl)amino)- a valuable starting material for generating molecular diversity and constructing libraries of compounds for biological screening.

Synthesis of Diverse N-Substituted Benzamides with Cyanomethyl Functionality

The amide group of Benzamide, o-((cyanomethyl)amino)- can be readily modified to produce a range of N-substituted benzamides. These modifications are crucial for exploring the structure-activity relationships of benzamide-containing compounds. nih.govresearchgate.netindexcopernicus.com General methods for the synthesis of N-substituted amides, such as the reaction of a carboxylic acid with an amine using coupling agents, can be applied. researchgate.net

For instance, the amino group of the o-((cyanomethyl)amino) moiety can be acylated with various acid chlorides or activated carboxylic acids to introduce a wide range of substituents. This allows for the systematic modification of the molecule's properties, such as lipophilicity and hydrogen bonding capacity, which are important for biological activity.

Table 1: Examples of N-Substituted Benzamide Derivatives

Starting MaterialReagentProductReference
Benzamide, o-((cyanomethyl)amino)-Substituted Acyl ChlorideN-Substituted-o-((cyanomethyl)amino)benzamide nih.govresearchgate.net
Benzamide, o-((cyanomethyl)amino)-Carboxylic Acid, Coupling Agent (e.g., HATU)N-Substituted-o-((cyanomethyl)amino)benzamide nih.gov
Benzylamines and Benzyl AlcoholsOxidative AmidationN-Substituted Benzamides researchgate.net

Heterocyclic Derivatives Synthesized from o-((cyanomethyl)amino)benzamide

The reactive nature of the cyanomethylamino group in conjunction with the ortho-disposed amide functionality makes Benzamide, o-((cyanomethyl)amino)- an excellent precursor for the synthesis of various heterocyclic systems.

Pyrazolyl Benzamide Derivatives

The cyanomethyl group can serve as a key component in the construction of pyrazole (B372694) rings. The reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative is a classic method for pyrazole synthesis. In the context of o-((cyanomethyl)amino)benzamide, the cyanomethyl group can be transformed into a suitable precursor for cyclization. For example, the reaction of 2-cyanothioacetamides with hydrazine can lead to the formation of 3,5-diaminopyrazoles. nih.govresearchgate.net By analogy, derivatives of o-((cyanomethyl)amino)benzamide could potentially be used to synthesize pyrazolyl benzamides.

Another approach involves the reaction of hydrazine derivatives with compounds containing a cyano group and an enamine, which leads to the formation of 4-thiocarbamoylpyrazoles. nih.govresearchgate.net The versatility of these methods allows for the synthesis of a variety of substituted pyrazole derivatives attached to a benzamide core.

Thiadiazolyl Benzamide Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazides. researchgate.net The amino and amide functionalities of Benzamide, o-((cyanomethyl)amino)- can be manipulated to form a thiosemicarbazide (B42300) precursor. For instance, reaction with thiophosgene (B130339) or a related reagent could provide the necessary thiocarbonyl group for subsequent cyclization.

Recent research has focused on the synthesis of benzothiazole-based 1,3,4-thiadiazole derivatives as potential anticancer agents. nih.gov A common synthetic strategy involves the reaction of a substituted thiadiazole with a chloroacetamide derivative. nih.gov This suggests that a chloroacetylated derivative of o-((cyanomethyl)amino)benzamide could be a key intermediate for accessing such hybrid molecules.

Tetrazolyl Benzamide Derivatives

The cyano group of Benzamide, o-((cyanomethyl)amino)- is an ideal precursor for the synthesis of tetrazole rings. The [2+3] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt, is a well-established method for tetrazole formation. N-(Cyanomethyl)benzamide has been explicitly identified as a key intermediate in the preparation of tetrazole derivatives. nih.gov This transformation provides a direct route to incorporate a tetrazole moiety, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov

Table 2: Synthesis of Tetrazolyl Benzamide Derivatives

Starting MaterialReagentProductReference
N-(Cyanomethyl)benzamideSodium Azide, Ammonium Chloride5-(Benzamidomethyl)-1H-tetrazole nih.gov
Isocyanides, Aldehydes, Amines, Trimethylsilyl AzideMulticomponent Reaction1,5-Disubstituted α-amino tetrazole derivatives nih.gov

Benzothiazole (B30560) and Benzimidazole (B57391) Hybrid Compounds

The synthesis of benzothiazole and benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) or o-aminothiophenol with a carboxylic acid or its derivative. researchgate.net While Benzamide, o-((cyanomethyl)amino)- itself is not a direct precursor, its structural motifs can be incorporated into such heterocyclic systems. For example, the o-amino group can be part of a larger molecule that undergoes cyclization to form a benzimidazole or benzothiazole ring.

Hybrid molecules incorporating benzimidazole and thiazole (B1198619) moieties have been synthesized and shown to possess anti-inflammatory activity. nih.gov The general synthetic strategies often involve multi-step sequences where different heterocyclic cores are linked together. oiccpress.commdpi.comnih.gov A plausible approach to synthesize a benzothiazole or benzimidazole hybrid of o-((cyanomethyl)amino)benzamide would involve a convergent synthesis where the pre-formed heterocyclic nucleus is coupled with the benzamide fragment.

Functional Group Interconversions and Modifications of the Cyanomethyl Moiety

The reactivity of the cyanomethyl group in o-((cyanomethyl)amino)benzamide is characteristic of aliphatic nitriles, though the electronic environment imparted by the ortho-substituted benzamide moiety can influence reaction rates and conditions. Key transformations of this group are detailed below.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile function offers a direct route to the corresponding carboxamide and carboxylic acid derivatives. This transformation can be achieved under either acidic or basic conditions, typically proceeding through an intermediate amide. openstax.orgwikipedia.org

Acid-Catalyzed Hydrolysis: Treatment of o-((cyanomethyl)amino)benzamide with a strong mineral acid, such as hydrochloric or sulfuric acid, in the presence of water leads to the protonation of the nitrile nitrogen. This activation facilitates nucleophilic attack by water, ultimately yielding the corresponding carboxylic acid, o-((carboxymethyl)amino)benzamide, after hydrolysis of the intermediate primary amide. chemistrysteps.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, exposure to a strong base like sodium hydroxide (B78521) results in the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. openstax.orgchemistrysteps.com This process initially forms an imine anion, which upon protonation and tautomerization yields the primary amide, o-((carbamoylmethyl)amino)benzamide. Vigorous reaction conditions, such as elevated temperatures, can promote further hydrolysis of this amide to the carboxylate salt, which upon acidic workup provides the carboxylic acid. youtube.com

Table 1: Representative Conditions for Nitrile Hydrolysis

Product Reagents Conditions
o-((Carbamoylmethyl)amino)benzamide H₂O, H⁺ or OH⁻ (mild) Gentle heating
o-((Carboxymethyl)amino)benzamide H₂O, H⁺ or OH⁻ (strong) Reflux

Reduction to Primary Amines

The reduction of the cyanomethyl group provides a direct pathway to the corresponding ethylenediamine (B42938) derivative, o-((2-aminoethyl)amino)benzamide. This transformation is of significant interest for introducing a basic amino group, which can be crucial for modulating pharmacological properties.

Catalytic Hydrogenation: A common and efficient method for nitrile reduction is catalytic hydrogenation. youtube.com This involves treating the substrate with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. youtube.comgoogle.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under pressure.

Chemical Reduction: Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. openstax.orgchemistrysteps.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Due to its high reactivity, careful control of the reaction conditions is necessary. Other hydride reagents, such as sodium borohydride (B1222165) in the presence of a cobalt catalyst or diisopropylaminoborane, have also been shown to be effective for nitrile reduction. organic-chemistry.org

Table 2: Reagents for the Reduction of the Cyanomethyl Group

Product Reagent Solvent
o-((2-Aminoethyl)amino)benzamide H₂, Raney Ni Ethanol
o-((2-Aminoethyl)amino)benzamide LiAlH₄ Tetrahydrofuran
o-((2-Aminoethyl)amino)benzamide NaBH₄, CoCl₂ Methanol

Cycloaddition Reactions

The nitrile functionality of the cyanomethyl group can participate in cycloaddition reactions to construct heterocyclic rings. These reactions are valuable for creating more complex molecular architectures. For instance, N-(cyanomethyl) amides have been reported to undergo acid-promoted reactions with nitrosation reagents to form 1,2,4-oxadiazole-3-carboxamides. researchgate.net While specific examples with o-((cyanomethyl)amino)benzamide are not detailed in readily available literature, this precedent suggests a potential pathway for the synthesis of novel heterocyclic derivatives.

Future Research Directions

Development of Unexplored Synthetic Routes for Benzamide (B126), o-((cyanomethyl)amino)-

Current synthetic strategies for structurally similar ortho-substituted benzamides often rely on multi-step processes that may have limitations in yield, scalability, or environmental impact. A key area for future research is the development of novel, more efficient synthetic pathways. Traditional methods for forming amide bonds often involve coupling a carboxylic acid with an amine, which may require pre-activation of the acid. Research should target one-pot or domino reactions that can construct the core structure from simpler, readily available starting materials.

Potential avenues for exploration include:

Transition-Metal-Catalyzed C-N Coupling: Investigating novel catalytic systems for the direct coupling of 2-aminobenzamide (B116534) with a cyanomethylating agent. This could offer a more direct route than traditional nucleophilic substitution, potentially proceeding under milder conditions with higher functional group tolerance.

Reductive Amination Strategies: A pathway starting from 2-formylbenzamide (B1283742) or a related derivative, followed by reductive amination with aminoacetonitrile (B1212223), could provide an alternative route. Optimization of reducing agents and reaction conditions would be critical to prevent side reactions, such as the reduction of the amide or nitrile functionalities.

Cyanomethylation Reagents: Exploring alternative cyanomethylating agents beyond haloacetonitriles. Reagents like tosylacetonitrile or novel hypervalent iodine reagents could offer different reactivity profiles and may be more suitable for specific catalytic cycles.

A comparative table of potential unexplored synthetic strategies is presented below.

Synthetic Strategy Key Reactants Potential Catalyst/Reagent Hypothesized Advantages
Palladium-Catalyzed Amination2-halobenzamide, AminoacetonitrilePd(dba)₂, Buchwald-type ligandHigh functional group tolerance, potentially milder conditions.
Copper-Catalyzed Ullmann Coupling2-iodobenzamide, AminoacetonitrileCuI, L-prolineLower cost of catalyst compared to palladium, well-established for N-arylation.
Reductive Amination2-formylbenzamide, AminoacetonitrileNa

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for o-((cyanomethyl)amino)-benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Start with nucleophilic substitution between o-aminobenzamide and cyanomethyl halides. Control exothermic reactions by slow reagent addition (e.g., dropwise under ice baths) to minimize side products . Purify via recrystallization using ethanol/water mixtures, monitoring purity via HPLC or NMR. Adjust solvent polarity (e.g., DMF vs. THF) to optimize intermediate stability .
  • Data Consideration : Track yields under varying temperatures (25–80°C) and catalyst loads (e.g., K₂CO₃ vs. NaH). Purity ≥95% is achievable with iterative crystallization .

Q. How can researchers characterize the structural and thermodynamic stability of this compound?

  • Methodology : Use FT-IR to confirm amide C=O stretching (~1650 cm⁻¹) and CN vibrations (~2250 cm⁻¹). X-ray crystallography resolves steric effects from the ortho-substituted cyanomethyl group. Thermogravimetric analysis (TGA) quantifies decomposition thresholds (e.g., ΔH values from DSC) .
  • Data Analysis : Compare experimental melting points with computational predictions (e.g., DFT for lattice energy) to identify discrepancies caused by polymorphism .

Q. What solvents and storage conditions are optimal for maintaining compound integrity?

  • Guidelines : Store at –20°C in amber vials under inert gas (Ar/N₂). Solubility tests in DMSO, acetonitrile, and chloroform show minimal degradation over 30 days when stored anhydrously . Avoid aqueous buffers (pH >7) due to hydrolysis risks at the amide bond .

Advanced Research Questions

Q. How does the cyanomethylamino substituent influence the compound’s bioactivity in enzyme inhibition assays?

  • Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases). Validate with in vitro assays (IC₅₀ measurements) under varied pH and cofactor conditions .
  • Data Contradictions : If computational predictions conflict with assay results (e.g., lower-than-expected IC₅₀), re-evaluate protonation states or solvation effects using MD simulations .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology : Synthesize analogs with modified cyanomethyl groups (e.g., replacing CN with CF₃) and compare bioactivity. Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with assay outcomes .
  • Case Study : If a derivative shows unexpected antagonism, assess off-target effects via kinome-wide profiling or crystallize ligand-enzyme complexes to identify steric clashes .

Q. How can researchers address discrepancies in thermodynamic data between experimental and computational models?

  • Troubleshooting : Replicate calorimetry (e.g., ITC) under identical solvent conditions. Cross-validate with high-level ab initio calculations (e.g., CCSD(T)) for ΔG of hydrolysis. Discrepancies >5% may indicate unaccounted solvent clusters or crystal defects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.